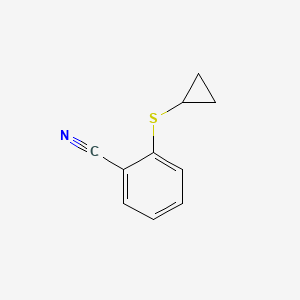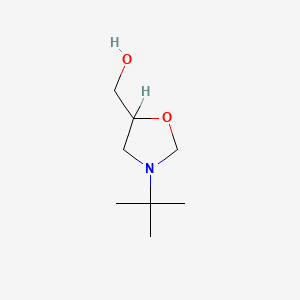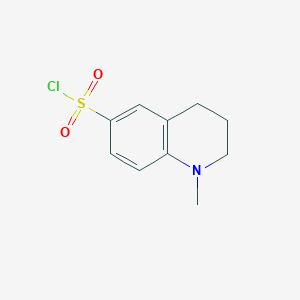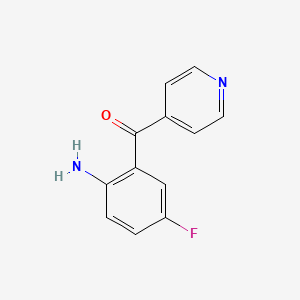
(2-Amino-5-fluorophenyl)-4-pyridinylmethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Amino-5-fluorophenyl)-4-pyridinylmethanone is an organic compound belonging to the class of aryl-phenylketones. These compounds are characterized by a ketone group substituted by one aryl group and one phenyl group. The presence of both amino and fluorine substituents on the phenyl ring, along with a pyridinyl group, makes this compound particularly interesting for various scientific applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-Amino-5-fluorophenyl)-4-pyridinylmethanone typically involves the condensation of a nucleophilic organometallic species with an electrophilic aldehyde or carboxylic derivative. For instance, the reaction of 2-amino-5-fluorobenzoyl chloride with 4-pyridylmagnesium bromide in the presence of a suitable solvent like tetrahydrofuran (THF) can yield the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: (2-Amino-5-fluorophenyl)-4-pyridinylmethanone can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ketone group can be reduced to form alcohol derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a catalyst or under basic conditions.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(2-Amino-5-fluorophenyl)-4-pyridinylmethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a protein kinase inhibitor, which can be useful in studying cell signaling pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the development of anti-cancer drugs.
Industry: Utilized in the synthesis of various agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of (2-Amino-5-fluorophenyl)-4-pyridinylmethanone involves its interaction with specific molecular targets, such as protein kinases. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby interfering with their role in cell signaling pathways. This inhibition can lead to the modulation of various cellular processes, including cell growth and apoptosis .
Comparaison Avec Des Composés Similaires
- (2-Aminopyrimidin-4-yl)(pyridin-4-yl)methanone
- (4-Fluorophenyl)(pyridin-4-yl)methanone
- (2-Amino-5-bromophenyl)(pyridin-4-yl)methanone
Comparison:
- (2-Aminopyrimidin-4-yl)(pyridin-4-yl)methanone: Similar in structure but contains a pyrimidine ring instead of a phenyl ring. It also exhibits protein kinase inhibitory activity .
- (4-Fluorophenyl)(pyridin-4-yl)methanone: Lacks the amino group, which may affect its reactivity and biological activity .
- (2-Amino-5-bromophenyl)(pyridin-4-yl)methanone: Contains a bromine atom instead of fluorine, which can influence its chemical properties and reactivity .
The unique combination of the amino and fluorine substituents in (2-Amino-5-fluorophenyl)-4-pyridinylmethanone contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
114995-64-1 |
|---|---|
Formule moléculaire |
C12H9FN2O |
Poids moléculaire |
216.21 g/mol |
Nom IUPAC |
(2-amino-5-fluorophenyl)-pyridin-4-ylmethanone |
InChI |
InChI=1S/C12H9FN2O/c13-9-1-2-11(14)10(7-9)12(16)8-3-5-15-6-4-8/h1-7H,14H2 |
Clé InChI |
BXQAHMJEWRCCMK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1F)C(=O)C2=CC=NC=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


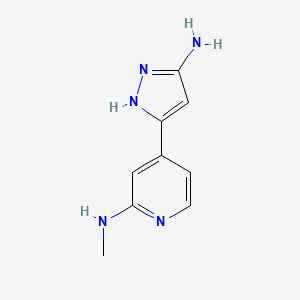
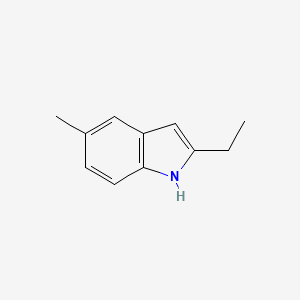
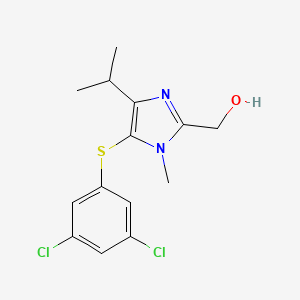
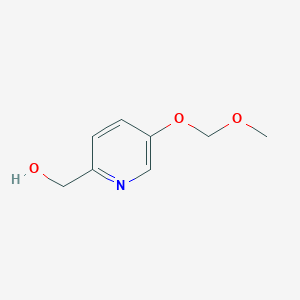
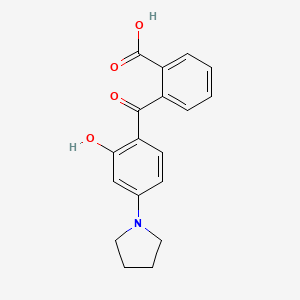
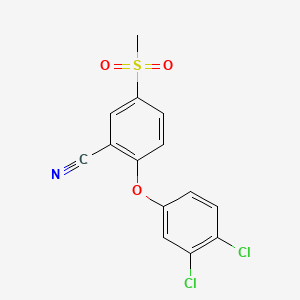
![Methyl 3-azabicyclo[4.1.0]heptane-6-carboxylate hydrochloride](/img/structure/B8755522.png)
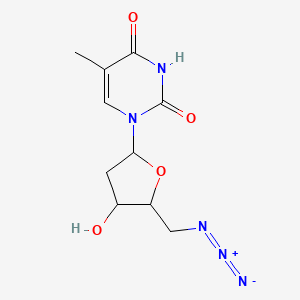
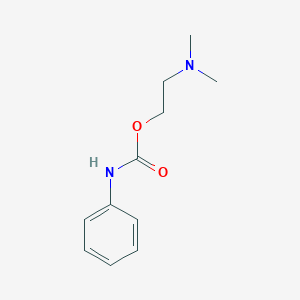
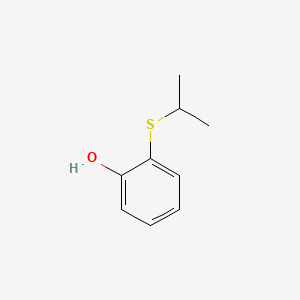
![Methanone,[4-[1-[(2,5-difluorophenyl)methyl]-1,2,3,4-tetrahydropyrido[2,3-b]pyrazin-7-yl]phenyl][(2S)-2-(1-pyrrolidinylmethyl)-1-pyrrolidinyl]-](/img/structure/B8755555.png)
